(S)-Methyl 4-hydroxy-3-methylbutyrate

Description

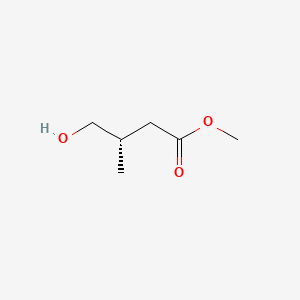

Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-4-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(4-7)3-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAOBYSGIZKAMB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Spectroscopic and Methodological Guide to (S)-Methyl 4-hydroxy-3-methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic signature of (S)-Methyl 4-hydroxy-3-methylbutyrate, a chiral building block of significant interest in synthetic organic chemistry and drug development. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as an authoritative resource for the accurate identification and characterization of this molecule.

Introduction

(S)-Methyl 4-hydroxy-3-methylbutyrate (CAS 138306-24-8) is a valuable chiral intermediate used in the synthesis of complex natural products and pharmaceuticals. Its stereodefined structure, featuring a primary alcohol and a methyl-substituted stereocenter, necessitates precise analytical techniques for confirmation of its identity and purity. This guide focuses on the three cornerstone spectroscopic methods for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein are grounded in established scientific literature, ensuring reliability and reproducibility.

The structural analysis of (S)-Methyl 4-hydroxy-3-methylbutyrate is paramount for its application in stereoselective synthesis, where the configuration of each chiral center is critical to the biological activity of the final target molecule. The spectroscopic data provided in this guide is derived from the characterization of the compound in the context of the total synthesis of (+)-Lasonolide A, as reported in the Journal of Organic Chemistry.[1]

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the following numbering scheme is used for the atoms in (S)-Methyl 4-hydroxy-3-methylbutyrate.

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

Caption: Workflow for IR spectrum acquisition.

Mass Spectrometry Protocol (HRMS-ESI)

Caption: Workflow for HRMS-ESI data acquisition.

References

-

Tufariello, J. et al. (2013). Total Synthesis of (+)-Lasonolide A. Journal of Organic Chemistry, 78(23), 11948–11955. [Link]

Sources

Enantioselective Synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate: A Senior Application Scientist's Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

(S)-Methyl 4-hydroxy-3-methylbutyrate is a critical chiral building block in the pharmaceutical industry, valued for its role in the synthesis of complex, biologically active molecules. Achieving high enantiopurity of this β-hydroxy ester is paramount, necessitating sophisticated synthetic strategies that can precisely control stereochemistry. This technical guide provides an in-depth exploration of the two predominant and field-proven methodologies for its enantioselective synthesis: asymmetric chemical hydrogenation and biocatalytic reduction. We will dissect the mechanistic underpinnings of each approach, present detailed, actionable protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal strategy for their specific development needs. This document is structured to deliver not just procedural steps, but the causal logic behind them, ensuring scientific integrity and reproducibility.

Introduction: The Significance of a Chiral Synthon

Chiral β-hydroxy esters are foundational structural motifs in a vast array of natural products and pharmaceuticals.[1][2] The specific stereochemistry of the hydroxyl and adjacent alkyl groups profoundly influences molecular recognition and biological activity. (S)-Methyl 4-hydroxy-3-methylbutyrate (CAS 138306-24-8)[3] is a prime example, serving as a versatile precursor in multi-step syntheses where the introduction of a specific stereocenter is a critical design element.

The primary challenge in its synthesis lies in the creation of the stereocenter at the C3 position with high enantiomeric excess (e.e.). This requires overcoming the energetic similarity of the two faces of the prochiral ketone precursor, methyl 3-methyl-4-oxobutanoate. The two leading strategies to address this challenge, asymmetric hydrogenation and biocatalysis, represent distinct philosophies in stereocontrol.

Strategy I: Ruthenium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most powerful and reliable methods for the synthesis of chiral alcohols from prochiral ketones.[4] This approach leverages a transition metal catalyst, typically Ruthenium(II), complexed with a chiral diphosphine ligand. The ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation and thereby directing the hydrogen delivery to one enantiotopic face of the carbonyl group.

2.1. Mechanistic Rationale and Catalyst Selection

The success of this method hinges on the choice of the chiral ligand. Ligands such as BINAP, P-Phos, and SunPhos have demonstrated exceptional efficacy in the hydrogenation of β-keto esters.[4][5][6] The mechanism, broadly accepted, involves the formation of a ruthenium dihydride species which then coordinates to the ketone's carbonyl oxygen. This is followed by the concerted transfer of a hydride from the metal and a proton from the ligand's amine group (in the case of Noyori-type catalysts) to the carbonyl, setting the stereocenter.

The electronic and steric properties of the ligand are critical; for instance, electron-donating bis(trialkylphosphine) ligands can enhance catalytic activity and enantioselectivity across a range of β-keto ester substrates.[7] Furthermore, additives like hydrochloric acid can act as a substrate activator, significantly influencing catalytic performance and the ultimate enantioselectivity of the reaction.[8]

Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

2.2. Data Summary: Ligand Performance

The selection of the chiral ligand is the most crucial variable in developing a successful asymmetric hydrogenation protocol. The table below summarizes the performance of various ruthenium-ligand systems for the reduction of β-keto esters, demonstrating the high yields and enantioselectivities achievable.

| Catalyst System | Substrate Type | Yield (%) | e.e. (%) | Key Conditions | Reference(s) |

| Ru-(S)-SunPhos | γ-Heteroatom β-Keto Esters | Up to 99 | Up to 99.1 | Methanol, 50 atm H₂ | [5] |

| Ru-(S,S)-TsDPEN | Aromatic Ketones | >95 | >99 | Isopropanol, Base | [9] |

| Ru-P-Phos | α- & β-Keto Esters | >98 | Up to 99 | Ionic Liquid/MeOH, 4 MPa H₂ | [6] |

| Ru-Difluorphos | β-Keto Esters | >99 | Up to 99 | Methanol, 80 °C | [8] |

| Ru-TangPhos | Aryl & Alkyl β-Keto Esters | Quantitative | >99 | Methanol, 100 psi H₂ | [7] |

2.3. Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative procedure synthesized from established methods for the Ru-catalyzed asymmetric hydrogenation of β-keto esters.[5][6]

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ru(cod)₂Cl₂] (0.01 mmol) and the selected chiral diphosphine ligand (e.g., (S)-SunPhos, 0.011 mmol). Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the pre-catalyst.

-

Reaction Setup: To the pre-catalyst solution, add methyl 3-methyl-4-oxobutanoate (1.0 mmol).

-

Hydrogenation: The Schlenk flask is placed in a high-pressure autoclave. The system is purged three times with H₂ gas before being pressurized to 50 atm.

-

Reaction Execution: The reaction mixture is stirred vigorously at 50 °C for 12-24 hours. Reaction progress can be monitored by TLC or GC analysis of aliquots.

-

Work-up and Purification: Upon completion, the autoclave is cooled to room temperature and carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (S)-Methyl 4-hydroxy-3-methylbutyrate.

-

Analysis: The product's chemical purity is determined by ¹H NMR and GC-MS. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC analysis.

Strategy II: Biocatalytic Asymmetric Reduction

Biocatalysis offers a powerful, "green" alternative to chemical catalysis, leveraging the exquisite stereoselectivity of enzymes to perform asymmetric transformations under mild, aqueous conditions.[10] For the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate, the asymmetric reduction of the prochiral ketone precursor is the most direct biocatalytic route. This can be accomplished using either whole-cell systems or isolated, purified enzymes.

3.1. Whole-Cell Bioreduction: The Baker's Yeast Model

Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst containing a multitude of oxido-reductase enzymes.[11][12] It has been used extensively for the asymmetric reduction of β-keto esters.[13] The stereochemical outcome of the reduction is highly dependent on the substrate structure, as different enzymes within the yeast may compete, sometimes producing opposite enantiomers.[10] Despite this, for many simple β-keto esters, high enantioselectivity can be achieved.

Causality: The primary advantage of whole-cell systems is that cofactor (NADPH/NADH) regeneration is handled internally by the cell's metabolism, typically fueled by a simple sugar like glucose. However, the presence of multiple enzymes can lead to lower selectivity and the formation of byproducts, complicating purification.[14]

3.2. Isolated Ketoreductases (KREDs): Precision and Purity

To overcome the limitations of whole-cell systems, specific ketoreductase (KRED) enzymes can be overexpressed in a host organism (like E. coli), isolated, and used as purified catalysts. This approach offers superior control and predictability, as a single enzyme is responsible for the transformation, leading to exceptionally high enantiomeric and chemical purity.[15]

Causality: The use of an isolated KRED necessitates an external system for cofactor regeneration. This is commonly achieved by adding a second enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate (glucose). The GDH oxidizes glucose to gluconolactone, simultaneously reducing the oxidized cofactor (NADP⁺) back to its active form (NADPH), allowing the KRED to continue its catalytic cycle.

Caption: Comparison of whole-cell and isolated enzyme workflows.

3.3. Experimental Protocol: Bioreduction with Baker's Yeast

This protocol provides a general method for the whole-cell reduction of a β-keto ester.[12]

-

Yeast Suspension: Suspend commercial Baker's yeast (50 g) in a 1 L flask containing 250 mL of a 5% (w/v) glucose solution in tap water.

-

Activation: Stir the suspension at 30 °C for 30-60 minutes to activate the yeast (indicated by foaming).

-

Substrate Addition: Add methyl 3-methyl-4-oxobutanoate (1.0 g, ~7.5 mmol) to the activated yeast suspension.

-

Reaction: Seal the flask (a balloon is suitable to release CO₂) and stir the mixture at room temperature or 30 °C for 48-72 hours. Monitor the reaction by extracting aliquots with ethyl acetate and analyzing via GC.

-

Work-up: After the reaction, add celite (20 g) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with ethyl acetate (3 x 50 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain (S)-Methyl 4-hydroxy-3-methylbutyrate.

-

Analysis: Characterize the product by NMR and determine the e.e. by chiral GC or HPLC.

Comparative Analysis and Conclusion

Both asymmetric hydrogenation and biocatalysis are highly effective strategies for producing (S)-Methyl 4-hydroxy-3-methylbutyrate with excellent enantiopurity. The choice between them depends on project-specific factors such as scale, cost, available equipment, and downstream purity requirements.

| Feature | Asymmetric Hydrogenation | Biocatalysis (Isolated KRED) |

| Selectivity | Excellent (>99% e.e. is common) | Excellent (>99% e.e. is common) |

| Conditions | High pressure (H₂), organic solvents | Ambient pressure, aqueous buffer, mild temp. |

| Catalyst | Precious metal (Ru), expensive chiral ligand | Renewable enzyme, requires cofactor system |

| Substrate Scope | Generally broad for β-keto esters | Can be substrate-specific; enzyme screening may be needed |

| Work-up | Chromatography to remove metal/ligand | Simpler extraction; less hazardous waste |

| Scalability | Well-established for industrial scale | Highly scalable, especially in fermentation setups |

| "Green" Aspect | Requires organic solvents and metals | Uses water as solvent, biodegradable catalyst |

For early-stage drug discovery and rapid analog synthesis, asymmetric hydrogenation offers a robust and predictable platform with a broad substrate scope, provided the necessary high-pressure equipment is available. The primary considerations are the cost of the catalyst and the need to rigorously remove metal contaminants from the final product.

For process development and large-scale manufacturing, biocatalysis , particularly with isolated ketoreductases, presents a compellingly "green," safe, and cost-effective alternative. While it may require initial investment in enzyme screening and development, the operational benefits—mild conditions, aqueous media, and high purity—make it an ideal choice for sustainable pharmaceutical production. The whole-cell approach remains a viable, low-cost option for smaller scales where moderate selectivity is acceptable.

Ultimately, a thorough evaluation of both methodologies will empower drug development professionals to select the most efficient, economical, and sustainable path for synthesizing the crucial (S)-Methyl 4-hydroxy-3-methylbutyrate building block.

References

- Chen, S., Yang, W., Yao, Y., Yang, X., Deng, Y., & Yang, D. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 38(10), 2534-2552.

- Tang, W., Wu, S., & Zhang, X. (2006). Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Synfacts, 2006(01), 0013-0013.

- Shieh, W.-R., & Chen, C.-S. (n.d.). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast.

- Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. (2024). ChemRxiv.

- de Oliveira, D., de Matos, L., & Leite, S. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums.

- Fan, W., Li, W., Ma, X., Tao, X., Li, X., Yao, Y., Xie, X., & Zhang, Z. (2011). Ru-Catalyzed Asymmetric Hydrogenation of γ-Heteroatom Substituted β-Keto Esters. The Journal of Organic Chemistry, 76(22), 9423–9430.

- Morris, D. J. (2022). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Omega, 7(36), 31771–31784.

- Qin, B., & Li, Z. (2013). Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters. Semantic Scholar.

- Rout, L., & Tunge, J. A. (2010). The Asymmetric Synthesis of β-Aryl-α-hydroxy Esters from β-Aryl-α,β-dihydroxy Esters. The Journal of Organic Chemistry, 75(1), 235–238.

- Yi, J., & Hua, R. (2006). Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand. Canadian Journal of Chemistry, 84(9), 1228–1232.

- Asymmetric Reduction of β-Keto Esters with an Enzyme

- Silva, F. M. W. G., Szemes, J., Mustashev, A., Takács, O., Imarah, A. O., & Poppe, L. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11527.

- Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.). ScienceDirect.

- Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (2013). PMC.

- Stewart, J. D. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast.

- McLoughlin, E. C., Twamley, B., & O'Boyle, N. M. (2024). Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692.

- Synthesis of β-hydroxy ketones, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal.

- Module 2 : Reduction Reactions. (n.d.). NPTEL Archive.

- Wu, Z., Shi, W., Jin, M., & Zhou, W. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19184–19191.

- Lee, S. H., & Kim, D. (2002). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed.

- Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (2023). ACS Chemical Biology.

- Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. (2023). Green Chemistry.

- Enantioselective Synthesis of (S)-3-Hydroxy-gamma-butyrolactone: Application Notes and Protocols. (n.d.). Benchchem.

- Technical Support Center: Synthesis of (S)-3-Hydroxy-γ-butyrolactone. (n.d.). Benchchem.

- Chen, X., Liu, Z., Huang, J., Lin, C., & Zheng, Y. (2015). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli.

- Methyl (R)-(-)

- Bálint, J., & Fogassy, E. (2016). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 21(10), 1338.

- Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024). Frontiers.

- methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. (n.d.). Royal Society of Chemistry.

- (S)

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]

- 3. (S)-METHYL 4-HYDROXY-3-METHYLBUTYRATE synthesis - chemicalbook [chemicalbook.com]

- 4. sioc-journal.cn [sioc-journal.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. sci-hub.st [sci-hub.st]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. acgpubs.org [acgpubs.org]

- 13. scite.ai [scite.ai]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

Physical and chemical properties of (S)-Methyl 4-hydroxy-3-methylbutyrate

An In-Depth Technical Guide to the Physical and Chemical Properties of (S)-Methyl 4-hydroxy-3-methylbutyrate

Introduction

(S)-Methyl 4-hydroxy-3-methylbutyrate is a chiral organic compound of significant interest to the chemical and pharmaceutical industries. As a stereochemically defined molecule, it serves as a valuable building block, or synthon, in the asymmetric synthesis of more complex, biologically active molecules. Its structure, featuring both a primary hydroxyl group and a methyl ester, provides two distinct points for chemical modification, making it a versatile intermediate. This guide offers a comprehensive overview of its core physical and chemical properties, analytical characterization protocols, and applications, designed for researchers and professionals in organic synthesis and drug development.

Molecular Structure and Identification

The fundamental characteristics of a molecule are dictated by its structure. (S)-Methyl 4-hydroxy-3-methylbutyrate possesses a single stereocenter at the C3 position, which defines its (S)-configuration and its optical activity.

Caption: 2D structure of (S)-Methyl 4-hydroxy-3-methylbutyrate.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | methyl (3S)-4-hydroxy-3-methylbutanoate | - |

| CAS Number | 138306-24-8 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol |[1] |

Physicochemical Properties

Specific experimental data for (S)-Methyl 4-hydroxy-3-methylbutyrate is not extensively documented in publicly available literature. However, its properties can be reliably inferred from its structure and comparison with closely related analogs like methyl 3-hydroxybutyrate. The presence of the polar hydroxyl and ester groups suggests it is a liquid at room temperature with moderate solubility in polar organic solvents and some solubility in water due to hydrogen bonding capabilities.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value / Observation | Justification / Analog Data Source |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | Based on similar short-chain hydroxy esters[2][3] |

| Boiling Point | ~80-90 °C at reduced pressure (~15 mmHg) | Extrapolated from analogs like Methyl (R)-3-hydroxybutyrate (56-58 °C / 11 mmHg) |

| Density | ~1.05 g/mL at 20 °C | Analog: Methyl (R)-3-hydroxybutyrate (1.055 g/mL at 20 °C) |

| Refractive Index | ~1.425 at 20 °C | Analog: Methyl (S)-(+)-3-hydroxybutyrate (~1.420)[2] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, THF. Sparingly soluble in water. | The hydroxyl group promotes aqueous solubility, while the alkyl chain limits it. Soluble in common organic solvents.[4] |

Chemical Reactivity and Synthesis

The reactivity of (S)-Methyl 4-hydroxy-3-methylbutyrate is governed by its two primary functional groups. The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, or participate in ether and ester formation. The methyl ester is susceptible to hydrolysis (saponification) under basic conditions to yield the corresponding carboxylate salt, or transesterification in the presence of another alcohol under acidic or basic catalysis.

A common and efficient synthetic route involves the stereospecific ring-opening of a chiral lactone precursor.

Caption: Synthesis via ring-opening of a lactone precursor.[1]

Experimental Protocol: Synthesis from (S)-dihydro-4-methylfuran-2(3H)-one[1]

This protocol describes a representative lab-scale synthesis.

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Purge the system with an inert gas (e.g., Nitrogen or Argon).

-

Reagents: To the flask, add (S)-dihydro-4-methylfuran-2(3H)-one (1.0 eq) and anhydrous methanol.

-

Reaction: While stirring, add a solution of sodium methoxide in methanol (e.g., 25 wt%, 1.1 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 5 hours.

-

Workup: Cool the mixture to room temperature. Neutralize the base with a weak acid (e.g., ammonium chloride solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield the pure (S)-Methyl 4-hydroxy-3-methylbutyrate.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

Predicted ¹H NMR (500 MHz, CDCl₃):

-

δ ~3.70 (s, 3H): The three protons of the methyl ester (-OCH₃). The singlet arises from the absence of adjacent protons.

-

δ ~3.55 (m, 2H): The two diastereotopic protons on the carbon bearing the hydroxyl group (-CH₂OH).

-

δ ~2.40 (m, 2H): The two diastereotopic protons on the carbon adjacent to the ester carbonyl (-CH₂COOCH₃).

-

δ ~2.0-2.2 (m, 1H): The single proton at the chiral center (-CH(CH₃)-).

-

δ ~1.00 (d, 3H): The three protons of the methyl group at the chiral center (-CH(CH₃)-), appearing as a doublet due to coupling with the adjacent single proton.

-

δ (variable): A broad singlet corresponding to the hydroxyl proton (-OH).

-

-

Predicted ¹³C NMR (125 MHz, CDCl₃):

-

δ ~173 ppm: Carbonyl carbon of the ester.

-

δ ~65 ppm: Carbon bearing the hydroxyl group (-CH₂OH).

-

δ ~52 ppm: Methyl carbon of the ester (-OCH₃).

-

δ ~40 ppm: Carbon adjacent to the carbonyl group (-CH₂CO-).

-

δ ~35 ppm: Carbon of the chiral center (-CH(CH₃)-).

-

δ ~17 ppm: Methyl carbon at the chiral center (-CH₃).

-

Protocol: NMR Sample Preparation and Analysis

-

Sample Prep: Accurately weigh ~10-20 mg of the purified sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

Analysis: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the peaks to confirm the proton count and analyze splitting patterns to verify the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Predicted Key IR Absorptions (Neat):

-

~3400 cm⁻¹ (broad): O-H stretch from the primary alcohol. The broadness is due to hydrogen bonding.

-

~2950 cm⁻¹ (medium-strong): C-H stretches from the sp³ hybridized carbons.

-

~1735 cm⁻¹ (strong): C=O stretch from the ester carbonyl group. This is a highly characteristic peak.

-

~1170 cm⁻¹ (strong): C-O stretch from the ester linkage.

-

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, further confirming the structure.

-

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 132, corresponding to the molecular weight [C₆H₁₂O₃]⁺. This peak may be weak or absent in EI-MS.

-

Key Fragments:

-

m/z = 101: Loss of a methoxy radical (•OCH₃, 31 Da).

-

m/z = 73: Cleavage adjacent to the hydroxyl group.

-

m/z = 57: Further fragmentation.

-

-

Caption: Predicted major fragmentation pathways in EI-MS.

Applications in Research and Drug Development

The primary value of (S)-Methyl 4-hydroxy-3-methylbutyrate lies in its utility as a chiral building block. The stereospecificity of drug molecules is critical, as different enantiomers can have vastly different pharmacological activities and toxicities.

-

Chiral Synthon: It provides a scaffold with a defined stereocenter that can be incorporated into larger molecules, ensuring the final product has the desired enantiomeric purity. This is crucial in modern drug design to improve efficacy and reduce side effects.[5]

-

Intermediate for Complex Molecules: Compounds with similar structural motifs are key intermediates in the synthesis of HMG-CoA reductase inhibitors (statins), a major class of cholesterol-lowering drugs.[6]

-

Polymer Science: The broader family of polyhydroxybutyrates, which share a similar backbone, are studied as biodegradable polymers.[7] Methylated versions can be used to create polymers with tailored thermal and mechanical properties.[7]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition.[8]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C to ensure long-term stability.

References

-

ChemBK. Methyl(S)-4-Chloro-3-Hydroxybutyrate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23439367, 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 544596, 4-Hydroxy-3-methylbutanal. Available from: [Link]

-

Wu, B. et al. (2023). Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. Nature Chemistry. Available from: [Link]

-

The Good Scents Company. methyl 3-hydroxybutyrate. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for Methyl 3-hydroxybutyrate (HMDB0041603). Available from: [Link]

-

ACS Publications. Biosynthesis of 3-Hydroxy-3-Methylbutyrate from l-Leucine by Whole-Cell Catalysis. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033890). Available from: [Link]

-

Wikipedia. β-Hydroxy β-methylbutyric acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15146, Methyl 3-hydroxybutyrate. Available from: [Link]

-

Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Available from: [Link]

-

PubMed. [Application of methyl in drug design]. Available from: [Link]

-

PubMed. beta-hydroxy-beta-methylbutyrate (HMB) supplementation in humans is safe and may decrease cardiovascular risk factors. Available from: [Link]

-

Chemsrc. Methyl (3S)-3-hydroxybutanoate | CAS#:53562-86-0. Available from: [Link]

-

ResearchGate. (PDF) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Available from: [Link]

-

PubMed. De novo biosynthesis of 3-hydroxy-3-methylbutyrate as anti-catabolic supplement by metabolically engineered Escherichia coli. Available from: [Link]

-

US EPA. 2,6-Octadienal, 3,7-dimethyl- - Substance Details - SRS. Available from: [Link]

-

ETH Zürich. DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. Available from: [Link]

- Google Patents. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.

- Google Patents. Method of using β-hydroxy-β-methylbutyrate to treat a condition.

-

LookChem. Cas 100116-78-7,α-benzoylamino-β-chloro-α-hydroxy-isovaleric acid. Available from: [Link]

Sources

- 1. (S)-METHYL 4-HYDROXY-3-METHYLBUTYRATE synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. methyl 3-hydroxybutyrate, 1487-49-6 [thegoodscentscompany.com]

- 4. chembk.com [chembk.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chemicalbook.com [chemicalbook.com]

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-Methyl 4-hydroxy-3-methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 4-hydroxy-3-methylbutyrate , a valuable chiral building block, holds a significant position in the landscape of modern pharmaceutical synthesis. Its stereodefined structure provides a crucial starting point for the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide offers an in-depth exploration of the synthesis of this versatile intermediate, delving into both established chemical methodologies and innovative biocatalytic routes. By understanding the nuances of its preparation, researchers and drug development professionals can strategically incorporate this key synthon into their synthetic endeavors, paving the way for the efficient and stereoselective production of novel therapeutics.

The Significance of Chirality in Drug Development

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule is paramount. Many drugs are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. This underscores the critical need for enantiomerically pure compounds in drug development. Chiral building blocks, such as (S)-Methyl 4-hydroxy-3-methylbutyrate, offer a reliable and efficient strategy to introduce a specific stereocenter into a target molecule, thereby ensuring the synthesis of the desired enantiomerically pure drug.

Synthesis Overview: Chemical and Biocatalytic Approaches

The synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate can be broadly categorized into two main approaches: traditional chemical synthesis and modern biocatalytic methods. The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired level of stereochemical purity.

Chemical Synthesis: The Ring-Opening of a Chiral Lactone

A common and effective chemical method for the preparation of (S)-Methyl 4-hydroxy-3-methylbutyrate involves the ring-opening of a chiral lactone precursor, specifically (S)-dihydro-4-methylfuran-2(3H)-one. This approach leverages the pre-existing stereocenter in the starting material to ensure the desired stereochemistry in the final product.

The reaction is typically carried out by treating the lactone with a nucleophilic source of a methyl ester group, such as sodium methoxide in methanol. The methoxide anion attacks the carbonyl carbon of the lactone, leading to the opening of the five-membered ring and the formation of the desired methyl ester. This process is generally efficient and proceeds with high fidelity, preserving the stereochemical integrity of the chiral center.

A representative reaction scheme is as follows:

Caption: Chemical synthesis via lactone ring-opening.

Detailed Protocol: Methanolysis of (S)-dihydro-4-methylfuran-2(3H)-one

The following protocol is based on a literature procedure for the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate[1]:

Materials:

-

(S)-dihydro-4-methylfuran-2(3H)-one

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Under an inert atmosphere, dissolve (S)-dihydro-4-methylfuran-2(3H)-one in anhydrous methanol in a suitable reaction flask.

-

Add a catalytic amount of sodium methoxide to the solution.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

-

Remove the methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-Methyl 4-hydroxy-3-methylbutyrate.

Biocatalytic Synthesis: The Power of Enzymes

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis for the production of chiral compounds. Enzymes, such as ketoreductases and alcohol dehydrogenases, can catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee).

The synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate via a biocatalytic route would typically start from a prochiral β-keto ester, methyl 3-methyl-4-oxobutyrate. A carefully selected ketoreductase (KRED) or a whole-cell biocatalyst expressing a suitable dehydrogenase, along with a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase), can efficiently reduce the ketone functionality to the desired (S)-alcohol.

The key advantages of this approach include:

-

High Enantioselectivity: Enzymes often exhibit exquisite stereocontrol, leading to products with very high enantiomeric purity.

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for harsh reagents.

-

Environmental Sustainability: Biocatalysis is considered a green technology due to the use of renewable catalysts (enzymes) and the generation of less hazardous waste.

Caption: Biocatalytic synthesis via asymmetric reduction.

While specific, optimized protocols for the biocatalytic synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate are often proprietary or described in specialized literature, the general principles of asymmetric bioreduction are well-established. Researchers can screen commercially available ketoreductase libraries or engineer enzymes to achieve the desired activity and selectivity for the target substrate.

Comparative Analysis of Synthetic Routes

The choice between chemical and biocatalytic synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate depends on various factors. The following table provides a comparative overview:

| Parameter | Chemical Synthesis (Lactone Ring-Opening) | Biocatalytic Synthesis (Asymmetric Reduction) |

| Starting Material | (S)-dihydro-4-methylfuran-2(3H)-one (chiral) | Methyl 3-methyl-4-oxobutyrate (prochiral) |

| Stereocontrol | Relies on the chirality of the starting material | Achieved through the stereoselectivity of the enzyme |

| Reaction Conditions | Elevated temperature, anhydrous conditions | Mild temperature and pH, aqueous media |

| Reagents | Stoichiometric base (e.g., NaOMe) | Catalytic amount of enzyme, cofactor regeneration system |

| Scalability | Generally well-established and scalable | Can be highly scalable, especially with whole-cell systems |

| Environmental Impact | May involve organic solvents and basic waste | Generally considered more environmentally friendly |

| Cost-Effectiveness | Dependent on the cost of the chiral lactone | Can be cost-effective, especially at large scale |

Applications in Drug Development: A Key Component in Statin Synthesis

Chiral β-hydroxy esters are crucial intermediates in the synthesis of the side chains of statin drugs, a class of medications widely used to lower cholesterol levels. While a direct and explicit citation for the use of (S)-Methyl 4-hydroxy-3-methylbutyrate as a key intermediate in the synthesis of blockbuster statins like atorvastatin or rosuvastatin is not readily found in publicly available literature, the structural motif is highly relevant. The biocatalytic production of chiral side chains for statins is an area of intense academic and industrial research.[2] The stereoselective synthesis of these side chains is a critical step in the overall manufacturing process of these life-saving drugs.

The (3S)-hydroxy-3-methyl functionality present in (S)-Methyl 4-hydroxy-3-methylbutyrate is a key structural feature in the side chains of many statins. Therefore, this chiral building block or its close derivatives are of significant interest to medicinal chemists and process development scientists working on the synthesis of both existing and next-generation statins. The ability to efficiently and stereoselectively synthesize this fragment is a critical enabling technology in this therapeutic area.

Conclusion

(S)-Methyl 4-hydroxy-3-methylbutyrate stands as a testament to the importance of chiral building blocks in modern organic synthesis and drug development. The availability of both robust chemical and highly selective biocatalytic routes for its preparation provides chemists with a versatile toolkit to access this valuable intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of well-characterized chiral synthons like (S)-Methyl 4-hydroxy-3-methylbutyrate will undoubtedly play a pivotal role in the advancement of medicine. This guide serves as a foundational resource for researchers and professionals, empowering them to leverage the full potential of this essential chiral building block in their pursuit of innovative and effective therapies.

References

- Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. Amino Acids, 39(1), 305-8. [Link]

- Chemo-Enzymatic Approach to Statin Side-Chain Building Blocks. ResearchGate. [Link]

- Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. ResearchGate. [Link]

- Bio-reductions to produce chiral building blocks for statins. ResearchGate. [Link]

- Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. Sci-Hub. [Link]

- Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses. [Link]

- 2(3H)-Furanone, dihydro-4-methyl-. NIST WebBook. [Link]

Sources

Biological activity and potential applications of (S)-Methyl 4-hydroxy-3-methylbutyrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Chiral Building Blocks

In the intricate world of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral synthons serve as the foundational keystones for constructing complex, three-dimensional molecules with precise biological activity. (S)-Methyl 4-hydroxy-3-methylbutyrate (CAS: 138306-24-8) emerges as a valuable, yet underexplored, member of this class of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most critically, its potential applications as a strategic intermediate in multi-step organic synthesis. While direct research into the inherent biological activity of (S)-Methyl 4-hydroxy-3-methylbutyrate is notably scarce in publicly available literature, its structural motifs suggest a latent potential for derivatization into pharmacologically relevant scaffolds. This document aims to bridge that information gap by providing both established data and scientifically grounded insights into its prospective utility.

Physicochemical and Structural Profile

(S)-Methyl 4-hydroxy-3-methylbutyrate is a chiral ester characterized by a primary alcohol and a methyl ester functional group, with a single stereocenter at the C3 position.

| Property | Value |

| CAS Number | 138306-24-8[1] |

| Molecular Formula | C₆H₁₂O₃[1] |

| Molecular Weight | 132.16 g/mol [1] |

| Appearance | Colorless Liquid (presumed) |

| SMILES Code | O=C(OC)CCO |

It is crucial to distinguish (S)-Methyl 4-hydroxy-3-methylbutyrate from other similarly named but structurally distinct compounds that possess well-documented biological activities. A prominent example is β-Hydroxy β-methylbutyrate (HMB), a metabolite of the amino acid leucine known for its role in muscle protein synthesis and as a dietary supplement.[2][3] Another related compound is methyl 3-hydroxybutyrate, which is found in some natural sources and is used as a flavoring agent.[4][5] The focus of this guide remains solely on the (S)-enantiomer of methyl 4-hydroxy-3-methylbutyrate.

Synthesis and Chirality Control

The primary value of (S)-Methyl 4-hydroxy-3-methylbutyrate lies in its stereochemical purity. The synthesis of this molecule, therefore, hinges on methods that can establish the (S)-configuration at the C3 position with high enantioselectivity.

Synthetic Pathways

One documented method for the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate involves the ring-opening of (S)-dihydro-4-methylfuran-2(3H)-one. This reaction is typically carried out using a nucleophilic source of a methoxy group, such as sodium methoxide in methanol.[1] This approach is advantageous as it starts from a chiral lactone, thereby preserving the stereochemistry in the final product.

Experimental Protocol: Synthesis via Lactone Ring-Opening [1]

-

Reaction Setup: To a solution of (S)-dihydro-4-methylfuran-2(3H)-one in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of sodium methoxide.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 5 hours.[1]

-

Work-up and Purification: After cooling to room temperature, neutralize the reaction with a suitable acidic resin. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield (S)-Methyl 4-hydroxy-3-methylbutyrate.

The following diagram illustrates the synthetic workflow from the chiral lactone precursor.

Caption: Synthetic route to (S)-Methyl 4-hydroxy-3-methylbutyrate.

Potential Applications as a Chiral Building Block

While direct applications of (S)-Methyl 4-hydroxy-3-methylbutyrate are not extensively documented, its structure is analogous to other chiral hydroxy esters that are pivotal in the synthesis of high-value molecules, particularly pharmaceuticals.

Analogy to Other Chiral Hydroxybutyrates in Drug Synthesis

A compelling case for the utility of (S)-Methyl 4-hydroxy-3-methylbutyrate can be made by examining its structural analogs. For instance, (S)-4-chloro-3-hydroxybutanoic acid methyl ester is a key chiral intermediate in the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs.[6] The synthesis of these drugs often relies on the stereospecific introduction of a hydroxyl group, which is facilitated by using a pre-functionalized chiral building block like the chloro-hydroxybutyrate ester.

Similarly, other chiral hydroxybutyrates are used in the synthesis of antibiotics and other bioactive compounds.[7] The primary alcohol in (S)-Methyl 4-hydroxy-3-methylbutyrate can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as halides or amines, making it a versatile intermediate. The methyl ester provides a handle for further modifications, including hydrolysis, amidation, or reduction.

The logical relationship for its potential application is outlined below:

Caption: Potential utility as a chiral building block in synthesis.

Biological Activity: An Area for Future Investigation

As of early 2026, there is a conspicuous absence of published research detailing the specific biological activities of (S)-Methyl 4-hydroxy-3-methylbutyrate. Its primary role appears to be confined to that of a synthetic intermediate.

However, the hydroxybutyrate scaffold is present in numerous biologically active molecules. For example, 3-hydroxybutyrate is a ketone body that serves as an energy source for the brain and other tissues during periods of fasting or low carbohydrate intake, and also acts as a signaling molecule.[8] It is important to reiterate that this does not imply that (S)-Methyl 4-hydroxy-3-methylbutyrate shares these properties, but it does highlight the biological relevance of this chemical motif.

Future research could explore the enzymatic processing of (S)-Methyl 4-hydroxy-3-methylbutyrate by esterases and other metabolic enzymes to see if it can be converted into potentially active metabolites in biological systems. Furthermore, its structural similarity to other small molecule signaling agents could warrant investigation into its effects on cellular pathways.

Conclusion and Future Outlook

(S)-Methyl 4-hydroxy-3-methylbutyrate is a chiral building block with significant, albeit largely untapped, potential in organic synthesis. Its value is intrinsically linked to its defined stereochemistry, which is a critical feature for the development of enantiomerically pure pharmaceuticals and other fine chemicals. While direct evidence of its biological activity is currently lacking, its utility as a versatile synthetic intermediate is strongly suggested by its structural characteristics and by analogy to related compounds used in drug discovery and development.

For researchers and professionals in the field, (S)-Methyl 4-hydroxy-3-methylbutyrate represents an opportunity. Its availability provides a new tool for the synthetic chemist's arsenal, enabling novel routes to complex molecular targets. The dearth of biological data also presents a clear avenue for future research to explore its potential pharmacological or metabolic effects, which could unveil new applications beyond its role as a chiral synthon.

References

-

ChemBK. (n.d.). Methyl(S)-4-Chloro-3-Hydroxybutyrate. Retrieved from [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]

-

Chen, X., Liu, Z. Q., Huang, J. F., Lin, C. P., & Zheng, Y. G. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC - NIH. [Link]

-

Crysdot LLC. (n.d.). (S)-Methyl 4-hydroxy-3-methylbutanoate. Retrieved from [Link]

-

Chen, E. Y.-X., et al. (2022). Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. Nature. [Link]

-

PubChem. (n.d.). Methyl 3-hydroxybutyrate. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.

-

PubMed. (2024). De novo biosynthesis of 3-hydroxy-3-methylbutyrate as anti-catabolic supplement by metabolically engineered Escherichia coli. Metabolic Engineering. [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-3-methylbutanoate. Retrieved from [Link]

-

Human Metabolome Database. (2023). Showing metabocard for Methyl 3-hydroxybutyrate (HMDB0041603). Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3-hydroxy-3-methylbutyrate (hmb) and salts thereof.

-

Frontiers. (2025). The effects of beta-hydroxy-beta-methyl butyrate supplementation in surgical patients: a systematic review and meta-analysis of randomized controlled trials. Frontiers in Nutrition. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Amino-3-hydroxybutyrate (HMDB0061877). Retrieved from [Link]

-

PubMed. (2017). Effects of beta-hydroxy-beta-methylbutyrate supplementation on strength and body composition in trained and competitive athletes: A meta-analysis of randomized controlled trials. Journal of Science and Medicine in Sport. [Link]

-

Rondanelli, M., et al. (2021). A Patented Dietary Supplement (Hydroxy-Methyl-Butyrate, Carnosine, Magnesium, Butyrate, Lactoferrin) Is a Promising Therapeutic Target for Age-Related Sarcopenia through the Regulation of Gut Permeability: A Randomized Controlled Trial. MDPI. [Link]

- Thomas, D. L., & Mukerji, P. (2014). Method of using β-hydroxy-β-methylbutyrate to treat a condition. U.S.

-

PubChem. (n.d.). Calcium 3-hydroxy-3-methyl-butyrate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxybutyrate, (S)-. Retrieved from [Link]

-

Human Metabolome Database. (2023). Showing metabocard for 2-Hydroxy-3-methylbutyric acid (HMDB0000407). Retrieved from [Link]

-

National Institutes of Health. (2022). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. International Journal of Molecular Sciences. [Link]

-

PubMed. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients. [Link]

Sources

- 1. (S)-METHYL 4-HYDROXY-3-METHYLBUTYRATE synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Method of using β-hydroxy-β-methylbutyrate to treat a condition - Patent US-8796333-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Methyl 3-hydroxybutyrate (HMDB0041603) [hmdb.ca]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Stereochemistry: An In-depth Technical Guide to the Absolute Configuration of Methyl 4-Hydroxy-3-methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a mere academic detail but a critical determinant of its pharmacological and toxicological profile. A single stereocenter can dictate the difference between a potent therapeutic agent and an inert, or even harmful, substance. This guide delves into the core principles of stereochemistry through the lens of a specific chiral building block: methyl 4-hydroxy-3-methylbutyrate. We will explore the synthesis of its distinct enantiomers, the analytical techniques for their separation and quantification, and the definitive methods for the assignment of their absolute configuration. This document serves as a technical resource, providing both foundational knowledge and actionable protocols for scientists engaged in the synthesis and analysis of chiral molecules.

The Imperative of Chirality in Pharmaceutical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. The two mirror-image forms of a chiral molecule, known as enantiomers, possess identical physical and chemical properties in an achiral environment. However, the biological systems they interact with—enzymes, receptors, and other proteins—are themselves chiral. This inherent chirality of biological macromolecules leads to diastereomeric interactions with the enantiomers of a drug, often resulting in significantly different physiological responses.

One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, responsible for adverse effects. The infamous case of thalidomide serves as a stark reminder of this principle. Consequently, regulatory agencies worldwide now strongly encourage, and often mandate, the development of single-enantiomer drugs. This necessitates robust and reliable methods for the enantioselective synthesis and analysis of chiral molecules.

Methyl 4-Hydroxy-3-methylbutyrate: A Chiral Synthon of Interest

Methyl 4-hydroxy-3-methylbutyrate possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R)-methyl 4-hydroxy-3-methylbutyrate and (S)-methyl 4-hydroxy-3-methylbutyrate. These enantiomers are valuable chiral building blocks in the synthesis of complex natural products and pharmaceuticals. The ability to selectively synthesize and analytically confirm the absolute configuration of each enantiomer is paramount for its successful application.

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure methyl 4-hydroxy-3-methylbutyrate can be approached through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis aims to create the desired enantiomer directly, often through the use of chiral catalysts or auxiliaries. A highly effective and increasingly popular method for the synthesis of chiral β-hydroxy esters is the asymmetric reduction of the corresponding β-keto ester.

Conceptual Workflow: Asymmetric Reduction

Caption: Asymmetric reduction of a prochiral ketone to an enantiopure alcohol.

Protocol Example: Biocatalytic Asymmetric Reduction

Step-by-Step Methodology:

-

Enzyme and Cofactor System: A carbonyl reductase, often from sources like Burkholderia gladioli or Sporobolomyces salmonicolor, is selected based on its known selectivity for producing the desired (R) or (S) enantiomer.[1] An efficient cofactor regeneration system, such as using glucose dehydrogenase to recycle NADPH, is crucial for the economic viability of the process.[1]

-

Reaction Setup: The reaction is typically performed in a buffered aqueous solution, sometimes in a biphasic system with an organic solvent to improve substrate solubility and product recovery.[1]

-

Substrate Addition: The prochiral substrate, methyl 3-methyl-4-oxobutanoate, is added to the reaction mixture containing the enzyme, cofactor, and regeneration system.

-

Reaction Monitoring: The progress of the reduction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the enantiomeric excess of the product.

-

Work-up and Purification: Upon completion, the product is extracted from the aqueous phase using an organic solvent. The crude product is then purified by column chromatography to yield the enantiomerically pure methyl 4-hydroxy-3-methylbutyrate.

Chiral Resolution: Separating Enantiomers

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through various techniques, with enzymatic kinetic resolution and diastereomeric salt formation being common methods.

Enzymatic Kinetic Resolution: This technique exploits the fact that enzymes often react at different rates with the two enantiomers of a racemic substrate. For example, a lipase can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one.

Analytical Techniques for Chiral Separation and Quantification

Once a synthesis is performed, it is essential to determine the enantiomeric purity of the product. Chiral chromatography is the cornerstone of this analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds. The separation is achieved using a chiral stationary phase, often based on cyclodextrin derivatives.[3]

Protocol Outline: Chiral GC Analysis

-

Derivatization (if necessary): To improve volatility and chromatographic performance, the hydroxyl group of methyl 4-hydroxy-3-methylbutyrate can be derivatized, for example, by acylation to form the corresponding acetate ester.[3]

-

Column Selection: A capillary column with a chiral stationary phase, such as a CP Chirasil-DEX CB, is used.

-

GC Conditions: The analysis is performed with an appropriate temperature program and carrier gas (e.g., hydrogen or helium).

-

Detection: A flame ionization detector (FID) is commonly used for detection.

-

Quantification: The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be applied to a wide range of chiral molecules. Polysaccharide-based chiral stationary phases are widely used for their broad applicability.

Data Presentation: Typical Chiral HPLC Parameters

| Parameter | Value |

| Column | Polysaccharide-based chiral stationary phase |

| Mobile Phase | Hexane/Isopropanol with a modifier (e.g., TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength |

| Injection Volume | 10 µL |

This table provides a starting point for method development for the chiral separation of methyl 4-hydroxy-3-methylbutyrate enantiomers.

Determination of Absolute Configuration

Determining the absolute spatial arrangement of atoms at the stereocenter is a critical final step. Several methods can be employed for this purpose.

Correlation with a Known Standard

If an authentic, enantiomerically pure standard of either (R)- or (S)-methyl 4-hydroxy-3-methylbutyrate is available, the absolute configuration of a synthesized sample can be determined by comparing their properties, such as the sign of their specific optical rotation or their retention times on a chiral column.

Specific Optical Rotation: This is a fundamental property of a chiral molecule. The (R) and (S) enantiomers will rotate plane-polarized light to an equal extent but in opposite directions.[4] For example, the specific rotation of (R)-(-)-methyl 3-hydroxybutanoate is reported as -47.6° (c 1.0, CHCl₃).[5] A measured negative specific rotation for a sample of methyl 3-hydroxybutanoate would therefore indicate the (R) configuration.

NMR Spectroscopy of Diastereomeric Derivatives (Mosher's Method)

In the absence of a known standard, the absolute configuration can be determined by converting the chiral alcohol into a pair of diastereomeric esters using a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomers will have distinct NMR spectra, and analysis of the chemical shift differences of protons near the stereocenter can be used to deduce the absolute configuration.

Workflow for Mosher's Method

Caption: Determination of absolute configuration using Mosher's method.

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a spectrum predicted by quantum mechanical calculations for a molecule of a known absolute configuration. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the molecule in solution. This method is particularly valuable as it does not require crystallization or derivatization of the analyte.

Conclusion: A Commitment to Stereochemical Integrity

The synthesis and characterization of enantiomerically pure compounds like methyl 4-hydroxy-3-methylbutyrate are fundamental to the advancement of pharmaceutical sciences. A thorough understanding and application of enantioselective synthesis, chiral analysis, and methods for determining absolute configuration are not just best practices but essential components of ensuring the safety and efficacy of new medicines. This guide provides a framework for approaching these challenges, grounded in established principles and illustrated with relevant examples. As the complexity of drug candidates continues to grow, a steadfast commitment to stereochemical integrity will remain a cornerstone of successful drug development.

References

-

Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli . ResearchGate. Available at: [Link]

-

Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) . Spectroscopy Europe. Available at: [Link]

-

Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli . ResearchGate. Available at: [Link]

-

Specific rotation . Wikipedia. Available at: [Link]

-

Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast . ARKAT USA. Available at: [Link]

-

Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks . Nature. Available at: [Link]

-

Butanoic acid, 3-hydroxy-, methyl ester, (R)- . Organic Syntheses. Available at: [Link]

-

Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli . Chemical Communications. Available at: [Link]

-

Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography . PubMed. Available at: [Link]

-

Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis . PMC. Available at: [Link]

-

Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters . ResearchGate. Available at: [Link]

-

A Guide to the Analysis of Chiral Compounds by GC . Restek. Available at: [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation . Master Organic Chemistry. Available at: [Link]

-

DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER . ETH Zürich. Available at: [Link]

-

Enantioselective Synthesis of 4-Methyl-3,4-dihydroisocoumarin via Asymmetric Hydroformylation of Styrene Derivatives . SciSpace. Available at: [Link]

-

Natural product synthesis using multicomponent reaction strategies . PubMed. Available at: [Link]

-

Reinvigorating natural product combinatorial biosynthesis with synthetic biology . PMC. Available at: [Link]

-

Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella . Oxford Academic. Available at: [Link]

Sources

An In-depth Technical Guide to (S)-Methyl 4-hydroxy-3-methylbutyrate: Synthesis, Characterization, and Analysis

Foreword

(S)-Methyl 4-hydroxy-3-methylbutyrate stands as a valuable chiral building block in the landscape of organic synthesis and drug development. Its stereodefined structure, featuring both a hydroxyl and a methyl group, makes it an attractive precursor for the synthesis of complex, biologically active molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its enantioselective synthesis, potential biosynthetic routes, and detailed analytical methodologies for its characterization and quantification. While the specific discovery and widespread natural occurrence of this exact ester are not extensively documented, this guide consolidates established principles and methodologies for analogous compounds to provide a robust framework for its practical application.

Physicochemical Properties

A clear understanding of the fundamental properties of (S)-Methyl 4-hydroxy-3-methylbutyrate is essential for its effective use in research and development. The following table summarizes its key physicochemical data.

| Property | Value |

| Chemical Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 138306-24-8 |

| Appearance | Colorless Liquid |

| Boiling Point | Approximately 183°C |

| Solubility | Soluble in organic solvents like alcohols and ethers; insoluble in water. |

Enantioselective Chemical Synthesis

The controlled synthesis of the (S)-enantiomer of methyl 4-hydroxy-3-methylbutyrate is paramount to its application as a chiral synthon. The most direct and plausible route reported by commercial suppliers involves the stereospecific ring-opening of a chiral lactone precursor, (S)-dihydro-4-methylfuran-2(3H)-one.[1] This approach leverages the pre-existing stereocenter in the starting material to ensure the desired configuration in the final product.

The underlying principle of this reaction is the nucleophilic attack of methanol on the carbonyl group of the lactone, facilitated by an acid or base catalyst. The choice of catalyst and reaction conditions is critical to ensure high yield and prevent side reactions.

Figure 1: Proposed workflow for the chemical synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate.

Experimental Protocol: Methanolysis of (S)-dihydro-4-methylfuran-2(3H)-one

This protocol is a representative procedure based on standard methods for the acid-catalyzed ring-opening of lactones.

-

Reaction Setup:

-

To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-dihydro-4-methylfuran-2(3H)-one (1.0 eq).

-

Add anhydrous methanol (10-20 volumes).

-

Under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 65°C) and stir.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by the careful addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure (S)-Methyl 4-hydroxy-3-methylbutyrate.

-

Potential Biosynthesis and Biocatalysis

While the natural occurrence of (S)-Methyl 4-hydroxy-3-methylbutyrate is not well-documented, biocatalytic methods offer a green and highly selective alternative for its synthesis. The microbial reduction of a suitable ketoester precursor is a promising strategy, leveraging the stereoselective nature of microbial reductases.

This approach would involve the use of whole microbial cells (e.g., Gordonia hydrophobica) or isolated enzymes to reduce a prochiral ketoester, methyl 4-oxo-3-methylbutanoate, to the desired (S)-hydroxy ester. The stereochemical outcome is determined by the specific enzymes present in the chosen microorganism.

Figure 2: Conceptual workflow for the biocatalytic synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate.

General Protocol: Microbial Reduction of a Prochiral Ketoester

This protocol provides a general framework for the microbial reduction of a ketoester. Optimization of the microorganism, substrate concentration, and reaction conditions is necessary for high yield and enantioselectivity.

-

Microorganism Cultivation:

-

Inoculate a suitable culture medium with the selected microorganism (e.g., Gordonia hydrophobica NBRC16057).

-

Incubate the culture under appropriate conditions (e.g., 30°C with shaking) until it reaches the desired growth phase (typically late-logarithmic phase).

-

-

Bioconversion:

-

Harvest the microbial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Resuspend the cells in the buffer to a desired concentration.

-

Add the prochiral substrate, methyl 4-oxo-3-methylbutanoate, to the cell suspension. A co-solvent like ethanol may be used to improve substrate solubility.

-

Incubate the reaction mixture with shaking. A glucose source may be added for cofactor regeneration.

-

-

Extraction and Analysis:

-

Monitor the reaction progress by GC or HPLC.

-

Once the reaction is complete, remove the cells by centrifugation.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product and determine the enantiomeric excess (ee) by chiral GC or HPLC.

-

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization, quantification, and chiral purity determination of (S)-Methyl 4-hydroxy-3-methylbutyrate. The following table summarizes suitable analytical techniques.

| Technique | Application | Key Parameters |

| Chiral Gas Chromatography (GC) | Enantiomeric purity determination, quantification | Chiral capillary column (e.g., cyclodextrin-based), FID or MS detector |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric separation and quantification | Chiral stationary phase (e.g., polysaccharide-based), UV or MS detector |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H NMR, ¹³C NMR, correlation spectroscopy (e.g., COSY, HSQC) |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis | Electron ionization (EI) or electrospray ionization (ESI), high-resolution MS (HRMS) |

Protocol 1: Chiral Gas Chromatography (GC) for Enantiomeric Purity

This protocol is adapted from established methods for the chiral separation of similar hydroxy esters.[2]

-

Sample Preparation:

-

Dilute the sample of (S)-Methyl 4-hydroxy-3-methylbutyrate in a suitable volatile solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

-

If the sample is in a complex matrix, perform a liquid-liquid extraction to isolate the compound of interest.

-

-

GC-FID/MS Conditions:

-

Column: Chiral capillary column, such as an Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm film thickness) or a similar cyclodextrin-based column.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 80-100°C) to allow for separation of the enantiomers, followed by a temperature ramp to elute any higher boiling impurities.

-

Injector Temperature: 250°C.

-

Detector (FID or MS) Temperature: 250-280°C.

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

Integrate the peak areas for the (S) and any contaminating (R) enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.

-

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)